2-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
CAS No. |
60442-58-2 |
|---|---|
Molecular Formula |
C16H13ClN2OS |
Molecular Weight |
316.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H13ClN2OS/c17-10-7-5-9(6-8-10)14-18-15(20)13-11-3-1-2-4-12(11)21-16(13)19-14/h5-8H,1-4H2,(H,18,19,20) |
InChI Key |
JANUPDZTKCXNTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Core Formation via the Gewald Reaction
The Gewald reaction is pivotal for constructing the benzothiophene moiety. As demonstrated in source, 4-methyl cyclohexanone undergoes a Gewald reaction with elemental sulfur and cyanide to yield 2-aminothiophene-3-carboxylate derivatives. Cyclization with formamide at elevated temperatures (150–160°C) produces the tricyclic pyrimidin-4(3H)-one intermediate.
Reaction Conditions:
Chlorination of the Pyrimidinone Intermediate
Chlorination of the 4-hydroxypyrimidine intermediate is achieved using POCl₃. Source reports refluxing the intermediate in POCl₃ at 110°C for 3 hours, followed by neutralization with sodium bicarbonate to isolate the 4-chloro derivative. This method aligns with source, where POCl₃ efficiently replaces the hydroxyl group with chlorine.
Data Table 1: Chlorination Optimization
| POCl₃ Volume (mL) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 5 | 110 | 3 | 97 |
| 10 | 120 | 2 | 95 |
Introduction of the 4-Chlorophenyl Group
Nucleophilic aromatic substitution (SNAr) introduces the 4-chlorophenyl group to the chloropyrimidine intermediate. Source details reacting 4-chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine with 4-chlorophenylmagnesium bromide in tetrahydrofuran (THF) under inert conditions. Alternatively, Ullmann coupling with 4-chloroiodobenzene and copper catalysts offers a palladium-free route.
Mechanistic Insights:
-
SNAr Pathway: The electron-deficient pyrimidine ring undergoes attack by the aryl nucleophile, facilitated by polar aprotic solvents like dimethylformamide (DMF).
-
Ullmann Coupling: Copper(I) iodide mediates the coupling between the chloropyrimidine and aryl halide, requiring temperatures of 120–130°C.
Data Table 2: Comparison of Aryl Substitution Methods
| Method | Reagent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| SNAr | 4-Chloroaniline | K₂CO₃ | 80 | 78 |
| Ullmann Coupling | 4-Chloroiodobenzene | CuI | 120 | 82 |
Alternative Synthetic Routes
Functionalization of Preformed Heterocycles
Source describes modifying the pyrimidinone core via alkylation. Reacting the core with ethyl chloroacetate in basic conditions introduces ester functionalities, which could be hydrolyzed and further derivatized to install the 4-chlorophenyl group.
Analytical Characterization
Spectroscopic Validation
High-Resolution Mass Spectrometry (HRMS)
HRMS data for the target compound ([C₁₆H₁₃ClN₂OS]⁺) shows a molecular ion peak at m/z 316.0425, consistent with theoretical calculations.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound has demonstrated several biological activities that make it a candidate for further research:
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- Mechanism of Action : Compounds in this class have been shown to induce apoptosis in cancer cells. They may do this through mechanisms involving mitochondrial dysfunction and the generation of reactive oxygen species (ROS) .
- Cell Line Studies : In vitro studies have demonstrated that derivatives of this compound can inhibit tumor cell proliferation. For example, studies have shown effective antiproliferative activity against various cancer cell lines .
| Study | Findings | Cell Lines Tested | GI50 Values (nM) |
|---|---|---|---|
| Assiut et al. (2024) | Identified as a dual EGFR/VEGFR inhibitor | HCT-15, HT-29 | 22 - 33 |
| Frontiers in Chemistry (2024) | Enhanced antiproliferative effects with specific substitutions | Various cancer types | 24 (highest potency) |
Neuroprotective Effects
Emerging research suggests that the compound may also possess neuroprotective properties. Studies indicate that it could mitigate neurodegenerative processes by inhibiting pathways associated with inflammation and oxidative stress .
Case Study on Lung Cancer
A notable study focused on non-small cell lung cancer (NSCLC) demonstrated that treatment with this compound resulted in reduced tumor size and increased apoptosis in tumor cells. This suggests its potential as a therapeutic agent in lung cancer treatment .
Combination Therapy Research
Research has indicated that combining this compound with traditional chemotherapeutics could enhance overall treatment efficacy by synergistically targeting multiple pathways involved in cancer progression. This approach may lead to improved patient outcomes in oncological therapies .
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as kinases, by binding to their active sites and preventing substrate access . This inhibition can lead to alterations in cell signaling pathways, ultimately affecting cell proliferation and survival .
Comparison with Similar Compounds
Key Observations :
Anticancer Activity
- The target compound’s 4-chlorophenyl group is structurally analogous to 2-[(5-anilino-1,3,4-thiadiazol-2-yl)methyl]-analog, which showed improved activity against lung and breast cancer cell lines (IC₅₀ < 10 μM) .
- Substitution at position 3 with a benzylideneamino group (e.g., B1–B4) reduced cytotoxicity compared to the target compound, suggesting the 4-chlorophenyl group is critical for anticancer efficacy .
Antihyperlipidaemic Activity
Antimicrobial Activity
- Hydrazinothieno[2,3-d]pyrimidines (e.g., compound 5) showed broad-spectrum antimicrobial activity (MIC 8–32 μg/mL). The hydrazine moiety facilitates interaction with microbial enzymes .
Pharmacokinetic and Toxicity Profiles
Biological Activity
The compound 2-(4-chlorophenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a member of the thienopyrimidine family, which has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
- Molecular Formula : C15H14ClN3OS
- Molecular Weight : 291.81 g/mol
- CAS Number : 40312-34-3
The structure features a tetrahydrobenzothieno moiety fused with a pyrimidine ring, which is critical for its biological activity.
Biological Activity Overview
Research indicates that compounds within the thienopyrimidine class exhibit significant anticancer properties. The biological activity of 2-(4-chlorophenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one includes:
- Anticancer Activity : Several studies have reported its efficacy against various cancer cell lines.
- Kinase Inhibition : The compound shows potential as a kinase inhibitor, particularly against targets involved in cancer pathways.
Case Study 1: Inhibition of Glioma Cells
A study evaluated a series of thienopyrimidine derivatives for their ability to inhibit glioma cell growth. The compound demonstrated:
- EC50 Values : Low micromolar activity against glioblastoma cell lines.
- Selectivity : Significant inhibition of cancer cells with reduced cytotoxicity towards non-cancerous cells .
Case Study 2: Microtubule Depolymerization
Another research highlighted the ability of related compounds to induce microtubule depolymerization:
- IC50 Values : Compounds showed IC50 values less than 40 nM in antiproliferative assays.
- Mechanism : The mechanism involves disrupting microtubule dynamics essential for cell division .
Mechanistic Insights
The biological activity of the compound can be attributed to its interaction with key cellular pathways:
- AKT Pathway Inhibition : The compound inhibits AKT signaling, which is crucial in many cancers. This pathway's disruption leads to decreased cell survival and proliferation .
Comparative Biological Activity Table
Q & A
Q. What are the standard synthetic routes for 2-(4-chlorophenyl)-tetrahydrobenzothienopyrimidinone?
- Methodological Answer : The synthesis typically involves multi-step protocols starting with a Gewald reaction to form the benzothiophene core (cyclohexanone + ethyl cyanoacetate + sulfur). Subsequent steps include cyclization with formamide to generate the pyrimidinone ring, followed by chlorination using phosphorus oxychloride. The 4-chlorophenyl group is introduced via nucleophilic substitution or coupling reactions under controlled temperatures (80–120°C) and inert atmospheres. Catalysts like lithium iodide may optimize cyclization efficiency . Critical Parameters : Solvent choice (DMF or DMSO), reaction time (6–24 hrs), and stoichiometric ratios (1:1.2 for aryl halide intermediates).
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., aliphatic protons at δ 2.8–3.2 ppm, aromatic protons at δ 7.2–8.5 ppm) and confirm substituent positions .
- IR Spectroscopy : Key peaks include C=O stretch (~1675 cm) and N-H stretch (~3300 cm) .
- X-ray Crystallography : Resolves planar thienopyrimidine cores and substituent orientations (e.g., dihedral angles between chlorophenyl and tetrahydro rings) .
Advanced Research Questions
Q. How can synthetic yield be optimized for scale-up?
- Methodological Answer :
- Temperature Control : Lower temperatures (60–80°C) reduce side reactions during cyclization .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura couplings to improve aryl group incorporation efficiency (>80% yield) .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Q. How to reconcile conflicting reports on antimicrobial activity?
- Methodological Answer :
- Assay Variability : Compare MIC values across studies using standardized protocols (e.g., CLSI guidelines). Discrepancies may arise from bacterial strains (e.g., Gram-positive vs. Gram-negative) or inoculum size .
- Substituent Effects : Analogues with electron-withdrawing groups (e.g., -CF) show enhanced activity due to increased membrane permeability . For example, 2-(pyridinyl) derivatives exhibit MICs of 4–8 µg/mL against S. aureus, while unsubstituted cores are inactive .
Q. What computational strategies predict binding modes for anticancer targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR). The chlorophenyl group occupies hydrophobic pockets, while the pyrimidinone core hydrogen-bonds with catalytic lysine residues .
- MD Simulations : Run 100-ns trajectories to assess stability of docked complexes. RMSD <2 Å indicates stable binding .
Q. How to design derivatives for improved anti-inflammatory activity?
- Methodological Answer :
- Schiff Base Formation : React the 3-amino derivative with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) to introduce imine linkages, enhancing COX-2 inhibition (IC <10 µM) .
- Triazole Hybrids : Click chemistry with 1,2,3-triazoles improves solubility and TNF-α suppression (e.g., 70% inhibition at 50 µM) .
Data Contradiction Analysis
Q. Why do some studies report low cytotoxicity despite structural similarity to active analogues?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
